CH5164840

Description

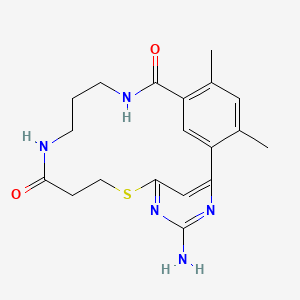

Structure

3D Structure

Properties

Molecular Formula |

C19H23N5O2S |

|---|---|

Molecular Weight |

385.5 g/mol |

IUPAC Name |

4-amino-18,20-dimethyl-7-thia-3,5,11,15-tetrazatricyclo[15.3.1.12,6]docosa-1(21),2(22),3,5,17,19-hexaene-10,16-dione |

InChI |

InChI=1S/C19H23N5O2S/c1-11-8-12(2)14-9-13(11)15-10-17(24-19(20)23-15)27-7-4-16(25)21-5-3-6-22-18(14)26/h8-10H,3-7H2,1-2H3,(H,21,25)(H,22,26)(H2,20,23,24) |

InChI Key |

OMFBVBRFVYLRQT-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C2C=C1C3=CC(=NC(=N3)N)SCCC(=O)NCCCNC2=O)C |

Canonical SMILES |

CC1=CC(=C2C=C1C3=CC(=NC(=N3)N)SCCC(=O)NCCCNC2=O)C |

Appearance |

white solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO, not in water |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

CH5164840; CH-5164840; CH 5164840. |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of CH5164840

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

CH5164840 is a potent and orally bioavailable inhibitor of Heat Shock Protein 90 (Hsp90), a molecular chaperone crucial for the stability and function of numerous client proteins involved in oncogenesis. This technical guide delineates the core mechanism of action of this compound, focusing on its role in inducing the degradation of key oncoproteins, its impact on critical signaling pathways, and its antitumor activity, particularly in the context of non-small-cell lung cancer (NSCLC). The information presented herein is a synthesis of preclinical data from peer-reviewed studies, intended to provide a comprehensive resource for researchers in oncology and drug development.

Core Mechanism of Action: Hsp90 Inhibition

The primary mechanism of action of this compound is the inhibition of Hsp90. Hsp90 is an ATP-dependent molecular chaperone that plays a pivotal role in the conformational maturation, stability, and activation of a wide array of client proteins. Many of these client proteins are critical components of signaling pathways that drive tumor cell proliferation, survival, and metastasis.

By inhibiting the ATPase activity of Hsp90, this compound disrupts the chaperone cycle. This leads to the misfolding and subsequent ubiquitin-mediated proteasomal degradation of Hsp90 client proteins. A hallmark of Hsp90 inhibition is the compensatory induction of Hsp70, which serves as a biomarker for target engagement.[1]

This compound has been shown to induce the degradation of several key oncogenic client proteins in NSCLC cell lines, including:

-

Epidermal Growth Factor Receptor (EGFR)

-

Human Epidermal Growth Factor Receptor 2 (HER2)

-

Mesenchymal-epithelial transition factor (MET)

-

Raf-1 proto-oncogene, serine/threonine kinase (Raf-1) [1]

The degradation of these proteins by this compound effectively dismantles the signaling architecture that cancer cells rely on for their growth and survival.

Impact on Oncogenic Signaling Pathways

The degradation of Hsp90 client proteins by this compound results in the potent suppression of multiple downstream signaling pathways that are frequently dysregulated in cancer.

Inhibition of AKT and ERK Signaling

This compound effectively suppresses the downstream AKT and ERK (MAPK) signaling pathways.[1] These pathways are central to cell proliferation, survival, and differentiation. The degradation of upstream receptor tyrosine kinases like EGFR, HER2, and MET, as well as the kinase Raf-1, directly contributes to the deactivation of these cascades.

Abrogation of JAK1-Stat3 Signaling

In combination with the EGFR inhibitor erlotinib, this compound has been shown to suppress the JAK1-Stat3 signaling pathway.[1] Erlotinib treatment alone can lead to an increase in the phosphorylation of Stat3, a potential resistance mechanism. This compound abrogates this erlotinib-induced Stat3 phosphorylation, suggesting a synergistic mechanism to overcome drug resistance.[1]

Quantitative Data Summary

The following tables summarize the in vitro and in vivo antitumor activity of this compound from preclinical studies.

Table 1: In Vitro Growth Inhibitory Activity of this compound in NSCLC Cell Lines

| Cell Line | EGFR Status | MET Status | IC50 (nM) for this compound |

| NCI-H292 | Wild-type | Not specified | 240 |

| NCI-H441 | Wild-type | Amplified | 270 |

| NCI-H1650 | del E746-A750 | Not specified | 140 |

| PC-9 | del E746-A750 | Not specified | 200 |

| HCC827 | del E746-A750 | Not specified | 170 |

| NCI-H1975 | L858R, T790M | Not specified | 550 |

| Calu-3 | Wild-type | Not specified | 280 |

Data sourced from Ono et al., 2013.[1]

Table 2: In Vivo Antitumor Activity of this compound in NSCLC Xenograft Models

| Xenograft Model | EGFR Status | Treatment | Tumor Growth Inhibition (%) |

| NCI-H1650 | del E746-A750 | This compound (daily oral administration) | Dose-dependent, max 131% |

| NCI-H292 | Wild-type | This compound + Erlotinib | Synergistic antitumor effect |

| NCI-H1975 | L858R, T790M | This compound + Erlotinib | Enhanced antitumor activity |

Data synthesized from Ono et al., 2013.[1]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the preclinical evaluation of this compound.

Cell Growth Inhibition Assay

This protocol is used to determine the half-maximal inhibitory concentration (IC50) of this compound.

-

Cell Culture: NSCLC cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

-

Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: this compound is serially diluted to various concentrations and added to the cells. A vehicle control (e.g., DMSO) is also included.

-

Incubation: Cells are incubated with the compound for a specified period (e.g., 72 hours).

-

Viability Assessment: Cell viability is measured using a colorimetric assay such as MTT or a luminescence-based assay like CellTiter-Glo.

-

Data Analysis: The absorbance or luminescence values are converted to percentage of viable cells relative to the vehicle control. IC50 values are calculated by fitting the data to a sigmoidal dose-response curve.

Western Blotting

This protocol is used to assess the levels of specific proteins and their phosphorylation status following treatment with this compound.

-

Cell Lysis: Cells are treated with this compound at various concentrations for a specified time (e.g., 24 hours). The cells are then washed with ice-cold PBS and lysed using a lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration in the lysates is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for the target proteins (e.g., EGFR, p-AKT, AKT, p-ERK, ERK, p-Stat3, Stat3, Hsp70) overnight at 4°C.

-

Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged.

References

CH5164840: A Technical Guide to a Novel Hsp90 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

CH5164840 is a novel, orally available small molecule inhibitor of Heat Shock Protein 90 (Hsp90).[1] Hsp90 is a molecular chaperone crucial for the stability and function of numerous client proteins, many of which are implicated in oncogenesis and tumor progression.[1][2] By targeting Hsp90, this compound disrupts the function of these client proteins, leading to their degradation and subsequent inhibition of tumor growth. This document provides a comprehensive technical overview of this compound, summarizing its mechanism of action, preclinical efficacy, and the experimental protocols used in its evaluation.

Mechanism of Action

This compound exerts its antitumor effects by inhibiting Hsp90, which leads to the degradation of a wide range of oncogenic client proteins.[1] Key client proteins affected by this compound include EGFR, HER2, MET, and Raf1.[1] The degradation of these proteins disrupts downstream signaling pathways critical for cell proliferation and survival, such as the AKT and ERK pathways.[1] A hallmark of Hsp90 inhibition is the induction of Hsp70, a compensatory heat shock protein, which has been observed following treatment with this compound.[1]

Signaling Pathway of this compound

Preclinical Efficacy

This compound has demonstrated significant antitumor activity in both in vitro and in vivo preclinical models of non-small-cell lung cancer (NSCLC) and HER2-overexpressing cancers.[1][3]

In Vitro Activity

This compound exhibits potent antiproliferative activity against a panel of NSCLC cell lines, irrespective of their EGFR mutation status.[1]

| Cell Line | EGFR Status | This compound IC50 (µM) |

| PC-9 | E746_A750del | 0.16 |

| HCC827 | E746_A750del | 0.14 |

| NCI-H292 | WT overexpression | 0.49 |

| NCI-H1781 | WT | 0.55 |

| A549 | WT | 0.19 |

| NCI-H1650 | E746_A750del | 0.16 |

| NCI-H1975 | L858R and T790M | 0.30 |

| Data sourced from a study on non-small-cell lung cancer cell lines.[1] |

In Vivo Activity

Oral administration of this compound has shown dose-dependent antitumor activity in xenograft models of NSCLC.[1] Notably, in an NCI-H1650 xenograft model, daily oral administration of this compound resulted in a maximum tumor growth inhibition (TGI) of 131%.[1] Furthermore, this compound has demonstrated efficacy in erlotinib-resistant models, such as the NCI-H1975 (T790M mutation) xenograft.[2]

In models of HER2-overexpressing gastric and breast cancer (NCI-N87 and BT-474 xenografts), this compound also exhibited potent antitumor efficacy and was well-tolerated.[3]

Combination Therapy

The combination of this compound with the EGFR tyrosine kinase inhibitor (TKI) erlotinib has been shown to enhance antitumor activity.[1][2] This combination is effective in NSCLC models with EGFR overexpression and in models with acquired resistance to erlotinib, such as those harboring the T790M mutation.[1][2] The enhanced effect is attributed to the dual targeting of EGFR-dependent signaling and the broader effects of Hsp90 inhibition, which can overcome resistance mechanisms.[1] Combination treatment with HER2-targeted agents like trastuzumab and lapatinib has also shown significantly enhanced antitumor efficacy in gastric and breast cancer models.[3]

Experimental Protocols

The following are representative protocols for the key experiments used to characterize the activity of this compound.

Preclinical Study Workflow

Cell Viability Assay

This protocol is a general representation of an MTT-based cell viability assay.

-

Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.04, 0.2, 1, 5 µM) and a vehicle control.

-

Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 4 hours at 37°C.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based buffer) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using non-linear regression analysis.

Western Blotting

This protocol outlines the general steps for western blot analysis to assess protein levels.

-

Cell Lysis: Treat cells with this compound for a specified time (e.g., 24 hours), then wash with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Denature an equal amount of protein from each sample by boiling in Laemmli buffer and separate the proteins by size using SDS-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., EGFR, p-AKT, AKT, p-ERK, ERK, Hsp70, and a loading control like β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washes, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

Xenograft Studies

This protocol provides a general framework for in vivo xenograft experiments.

-

Cell Implantation: Subcutaneously implant a suspension of cancer cells (e.g., 5 x 10^6 to 1 x 10^7 cells) into the flank of immunocompromised mice (e.g., BALB/c nude mice).

-

Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a specified volume (e.g., 200-300 mm³), randomize the animals into treatment and control groups.

-

Drug Administration: Administer this compound orally once daily at specified doses. The vehicle control typically consists of a solution such as 10% DMSO, 10% Cremophor EL, and 0.02 N HCl in water.[1]

-

Tumor Measurement: Measure tumor dimensions with calipers at regular intervals and calculate tumor volume using the formula: (length x width²) / 2.

-

Efficacy Calculation: Calculate the Tumor Growth Inhibition (TGI) using the formula: TGI (%) = (1 - [(T_t - T_0) / (C_t - C_0)]) x 100, where T and C are the mean tumor volumes of the treated and control groups, respectively, at time t and day 0.[1]

-

Pharmacodynamic Analysis: At the end of the study, collect blood and/or tumor tissue at a specified time point after the last dose (e.g., 4 hours) for biomarker analysis, such as western blotting for Hsp70 induction in peripheral blood mononuclear cells (PBMCs).[1]

Conclusion

This compound is a promising Hsp90 inhibitor with potent single-agent and combination antitumor activity in preclinical models of NSCLC and HER2-overexpressing cancers. Its mechanism of action, centered on the degradation of key oncogenic client proteins, provides a strong rationale for its clinical development, particularly in tumors addicted to Hsp90-dependent signaling pathways and in overcoming resistance to targeted therapies. The data and protocols presented in this guide offer a comprehensive technical foundation for researchers and drug development professionals interested in the further investigation of this compound.

References

- 1. Enhanced antitumor activity of erlotinib in combination with the Hsp90 inhibitor this compound against non‐small‐cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Enhanced antitumor activity of erlotinib in combination with the Hsp90 inhibitor this compound against non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Discovery of CH5164840: An In-Depth Technical Guide to a Novel Hsp90 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

CH5164840, also known as Debio 0932, is a potent, orally bioavailable, second-generation small molecule inhibitor of Heat Shock Protein 90 (Hsp90). Its discovery represents a significant advancement in the pursuit of targeted cancer therapies. By inhibiting the ATP-binding site in the N-terminal domain of Hsp90, this compound disrupts the chaperone's function, leading to the ubiquitination and subsequent proteasomal degradation of a wide array of oncogenic client proteins. This guide provides a comprehensive technical overview of the discovery and preclinical characterization of this compound, detailing its mechanism of action, in vitro and in vivo efficacy, and the experimental methodologies underpinning its development.

Introduction

Heat Shock Protein 90 (Hsp90) is a highly conserved molecular chaperone that plays a critical role in the conformational maturation, stability, and activity of numerous client proteins. In cancer cells, Hsp90 is overexpressed and essential for maintaining the function of a multitude of proteins that drive tumor initiation, progression, and survival, including mutated and overexpressed kinases and transcription factors. This reliance makes Hsp90 an attractive target for cancer therapy.

This compound emerged from virtual screening and structure-based drug design efforts as a novel inhibitor with a distinct chemical structure. It has demonstrated potent antitumor activity across a range of preclinical cancer models, both as a single agent and in combination with other targeted therapies.

Mechanism of Action

This compound competitively binds to the ATP pocket in the N-terminal domain of Hsp90, inhibiting its intrinsic ATPase activity. This enzymatic activity is crucial for the Hsp90 chaperone cycle. Inhibition of ATP hydrolysis locks Hsp90 in a conformation that is unfavorable for client protein maturation, leading to the recruitment of E3 ubiquitin ligases, such as CHIP, which tag the client proteins for degradation by the proteasome.

The downstream consequences of Hsp90 inhibition by this compound are the depletion of key oncogenic drivers, resulting in the suppression of critical cancer-promoting signaling pathways.

Signaling Pathway: Hsp90 Inhibition and Client Protein Degradation

CH5164840: A Novel Hsp90 Inhibitor for Non-Small-Cell Lung Cancer

An In-depth Technical Guide on Preclinical Research

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

CH5164840 is a novel, orally available small molecule inhibitor of Heat Shock Protein 90 (Hsp90). Preclinical research, primarily in non-small-cell lung cancer (NSCLC), has demonstrated its potential as a potent anti-tumor agent, both as a monotherapy and in combination with existing targeted therapies. This document provides a comprehensive overview of the preclinical data on this compound, with a focus on its mechanism of action, in vitro and in vivo efficacy, and the signaling pathways it modulates. As of the latest available information, this compound has not entered clinical trials for NSCLC.

Mechanism of Action

This compound functions by inhibiting Hsp90, a molecular chaperone that is crucial for the stability and function of numerous client proteins, many of which are oncogenic drivers.[1][2] By blocking the ATP-binding site of Hsp90, this compound leads to the ubiquitination and subsequent proteasomal degradation of these client proteins. In the context of NSCLC, a key client protein is the Epidermal Growth Factor Receptor (EGFR), including its mutated and overexpressed forms.[1][2] The degradation of EGFR and other Hsp90 client proteins disrupts downstream signaling pathways essential for tumor cell proliferation, survival, and growth.[1][2]

In Vitro Efficacy

The anti-proliferative activity of this compound has been evaluated in a panel of human NSCLC cell lines with varying EGFR mutation statuses. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.

| Cell Line | EGFR Status | This compound IC50 (μM) | Erlotinib IC50 (μM) |

| PC-9 | E746_A750del | 0.16 | 0.0048 |

| HCC827 | E746_A750del | 0.14 | 0.0047 |

| NCI-H1650 | E746_A750del, PTEN null | 0.16 | 4.10 |

| NCI-H1975 | L858R and T790M | 0.30 | 13.00 |

| NCI-H292 | WT overexpression | 0.49 | 0.16 |

| NCI-H1781 | WT | 0.55 | 1.70 |

| A549 | WT | 0.19 | 3.40 |

Data sourced from Ono et al., 2013.[1]

In Vivo Antitumor Activity

The in vivo efficacy of this compound has been demonstrated in mouse xenograft models of human NSCLC.

Monotherapy

Daily oral administration of this compound resulted in significant, dose-dependent tumor growth inhibition in the NCI-H1650 xenograft model, which harbors an EGFR mutation and is PTEN null. A maximum tumor growth inhibition (TGI) of 131% was observed.[1]

Combination Therapy with Erlotinib

The combination of this compound with the EGFR tyrosine kinase inhibitor (TKI) erlotinib has shown synergistic or enhanced antitumor activity, particularly in models of EGFR overexpression and erlotinib resistance.

| Xenograft Model | Treatment Group | Tumor Growth Inhibition (TGI) | Outcome |

| NCI-H292 | Erlotinib (25 mg/kg) + this compound (12.5 mg/kg) | Statistically significant | Synergistically enhanced antitumor activity compared to either monotherapy, leading to tumor regression. |

| NCI-H1975 | Erlotinib (25 mg/kg) + this compound (25 mg/kg) | Statistically significant | Significant tumor growth inhibition, whereas erlotinib alone had no effect. |

Data sourced from Ono et al., 2013.[1]

Signaling Pathway Modulation

This compound, through Hsp90 inhibition, leads to the degradation of key signaling proteins, thereby disrupting multiple oncogenic pathways.

Caption: Signaling pathways affected by this compound in NSCLC.

Combination treatment with erlotinib and this compound has been shown to reduce the protein levels of EGFR, phospho-EGFR, and downstream signaling molecules AKT and ERK.[1] Interestingly, in NCI-H292 cells, erlotinib treatment alone was observed to increase the phosphorylation of STAT3, an effect that was abrogated by the addition of this compound, likely due to the degradation of JAK1 and STAT3, which are also Hsp90 client proteins.[1]

Experimental Protocols

The following are summaries of the key experimental methodologies used in the preclinical evaluation of this compound.

Cell Viability Assay

Caption: Workflow for determining cell viability and IC50 values.

NSCLC cells were seeded in 96-well plates and treated with various concentrations of this compound and/or erlotinib for 72 hours. Cell viability was assessed using a luminescent cell viability assay (e.g., CellTiter-Glo). The IC50 values were calculated from the dose-response curves.

Western Blotting

Caption: Workflow for Western Blot analysis of protein expression.

NSCLC cells were treated with this compound and/or erlotinib for 24 hours. Cell lysates were prepared, and proteins were separated by SDS-PAGE, transferred to a membrane, and probed with specific primary antibodies against proteins of interest (e.g., EGFR, p-EGFR, AKT, p-AKT, ERK, p-ERK, JAK1, STAT3, p-STAT3). Horseradish peroxidase-conjugated secondary antibodies were used for detection via chemiluminescence.

Caspase-3/7 Activity Assay

To assess the induction of apoptosis, NCI-H292 cells were treated with this compound and/or erlotinib. Caspase-3/7 activity was measured using a commercially available assay kit (e.g., Caspase-Glo 3/7 Assay). An increase in luminescence indicates the activation of caspases and induction of apoptosis. In these studies, the combination of this compound and erlotinib significantly enhanced caspase-3/7 activity compared to erlotinib alone.[1]

In Vivo Xenograft Studies

Caption: General workflow for in vivo NSCLC xenograft studies.

Human NSCLC cells were subcutaneously injected into the flank of athymic nude mice.[3] Once tumors reached a specified volume, mice were randomized into treatment groups and treated orally with this compound, erlotinib, the combination, or vehicle control. Tumor volumes and body weights were measured regularly to assess efficacy and toxicity. Tumor growth inhibition was calculated at the end of the study.

Clinical Development

A thorough search of publicly available clinical trial registries and literature indicates that this compound has not been evaluated in clinical trials for non-small-cell lung cancer or any other indication. The development status of this compound by its originator, Chugai Pharmaceutical, is not publicly known.

Conclusion and Future Directions

This compound is a potent Hsp90 inhibitor with significant preclinical anti-tumor activity in NSCLC models, particularly in combination with EGFR TKIs. Its ability to induce the degradation of multiple oncogenic client proteins provides a strong rationale for its development, especially in the context of acquired resistance to targeted therapies. The lack of publicly available clinical trial data, however, makes its future in the clinical setting uncertain. Further investigation into its safety profile and clinical efficacy would be necessary to realize its therapeutic potential for patients with non-small-cell lung cancer.

References

- 1. Enhanced antitumor activity of erlotinib in combination with the Hsp90 inhibitor this compound against non‐small‐cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Enhanced antitumor activity of erlotinib in combination with the Hsp90 inhibitor this compound against non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. NCI-H1975 Xenograft Model - Altogen Labs [altogenlabs.com]

Preclinical Profile of CH5164840: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

CH5164840 is a novel, orally bioavailable small molecule inhibitor of Heat Shock Protein 90 (Hsp90). Hsp90 is a molecular chaperone essential for the stability and function of a wide range of client proteins, many of which are critical for cancer cell proliferation, survival, and angiogenesis. By inhibiting Hsp90, this compound disrupts the function of these oncoproteins, leading to their degradation and subsequent inhibition of tumor growth. This technical guide provides a comprehensive overview of the preclinical data for this compound, focusing on its mechanism of action, in vitro and in vivo efficacy, and the experimental methodologies used in its evaluation.

Mechanism of Action

This compound exerts its anticancer effects by binding to the ATP-binding pocket in the N-terminal domain of Hsp90, thereby inhibiting its chaperone function. This leads to the ubiquitin-proteasome-mediated degradation of Hsp90 client proteins. Key client proteins affected by this compound in non-small-cell lung cancer (NSCLC) include EGFR, HER2, MET, and Raf1.[1] The degradation of these proteins results in the suppression of downstream signaling pathways, primarily the PI3K/AKT/mTOR and MAPK/ERK pathways, which are crucial for cell growth and survival.[1] Furthermore, inhibition of Hsp90 by this compound leads to an induction of Hsp70, a known biomarker of Hsp90 inhibition.[1]

Data Presentation

In Vitro Antiproliferative Activity

This compound has demonstrated potent antiproliferative activity across a panel of human non-small-cell lung cancer (NSCLC) cell lines with various genetic backgrounds. The IC50 values, representing the concentration of the drug that inhibits 50% of cell growth, are summarized in the table below.

| Cell Line | EGFR Status | This compound IC50 (µM) |

| PC-9 | ΔE746-A750 | 0.14 |

| HCC827 | ΔE746-A750 | 0.21 |

| NCI-H292 | Wild-type (overexpression) | 0.28 |

| NCI-H1975 | T790M & L858R mutant | 0.55 |

| NCI-H1650 | ΔE746-A750, PTEN null | 0.26 |

| NCI-H1781 | HER2 G776insV_G/C mutant | 0.33 |

| A549 | K-ras mutant | 0.41 |

| Data from Ono et al., 2013.[1] |

In Vivo Antitumor Efficacy

The in vivo antitumor activity of this compound was evaluated in several NSCLC xenograft models in nude mice. Daily oral administration of this compound resulted in significant, dose-dependent tumor growth inhibition.

| Xenograft Model | EGFR Status | Dose (mg/kg, daily oral) | Maximum TGI (%) |

| NCI-H1650 | EGFR mutant, PTEN null | 25 | 131 |

| NCI-H292 | Wild-type EGFR overexpression | 25 | 85 |

| NCI-H1975 | EGFR mutant | 50 | 102 |

| NCI-H441 | Wild-type EGFR, MET overexp. | 50 | 98 |

| TGI: Tumor Growth Inhibition. Data from Ono et al., 2013.[1] |

Pharmacokinetic Profile

Detailed preclinical pharmacokinetic parameters for this compound, such as Cmax, Tmax, AUC, and half-life, are not publicly available in the reviewed literature. However, studies have confirmed that this compound is orally bioavailable and exhibits potent in vivo antitumor efficacy upon oral administration.[1]

Experimental Protocols

In Vitro Cell Proliferation Assay

This protocol outlines the methodology used to determine the antiproliferative activity of this compound.

-

Cell Seeding: Tumor cells are seeded into 96-well microtiter plates at a density of 3,000 to 10,000 cells per well in a final volume of 100 µL of culture medium.

-

Compound Addition: Varying concentrations of this compound are added to the wells.

-

Incubation: The plates are incubated for 72 hours at 37°C in a humidified atmosphere of 5% CO2.

-

Cell Viability Measurement: After incubation, 10 µL of Cell Counting Kit-8 (CCK-8) solution is added to each well.

-

Absorbance Reading: The plates are incubated for an additional 2-4 hours, and the absorbance is measured at 450 nm using a microplate reader.

-

IC50 Calculation: The percentage of growth inhibition is calculated relative to untreated control cells, and the IC50 values are determined using a dose-response curve.

Western Blotting

This protocol was used to assess the effect of this compound on Hsp90 client proteins and downstream signaling molecules.

-

Cell Treatment: NSCLC cells are treated with various concentrations of this compound (e.g., 0, 0.04, 0.2, 1, 5 µM) for 24 hours.[1]

-

Cell Lysis: Cells are harvested and lysed in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the lysates is determined using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein (20-30 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) for 1 hour at room temperature.

-

Primary Antibody Incubation: The membrane is incubated with primary antibodies against the target proteins (e.g., EGFR, p-EGFR, AKT, p-AKT, ERK, p-ERK, Hsp70) overnight at 4°C.

-

Secondary Antibody Incubation: The membrane is washed and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Studies

The following protocol was employed to evaluate the in vivo antitumor activity of this compound.

-

Animal Model: Athymic nude (BALB/c nu/nu) mice are used.

-

Tumor Cell Implantation: 0.5–1.0 × 10^7 cancer cells are implanted subcutaneously into the right flank of the mice.[1]

-

Tumor Growth: Tumors are allowed to grow to a volume of approximately 100-200 mm³.

-

Randomization: Mice are randomized into control and treatment groups.

-

Drug Administration: this compound is administered orally, once daily, at the specified doses.

-

Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers. Tumor volume is calculated using the formula: (length × width²) / 2.

-

Efficacy Endpoint: The study is terminated when tumors in the control group reach a predetermined size.

-

TGI Calculation: Tumor Growth Inhibition (TGI) is calculated using the formula: TGI (%) = [1 – (Tf – Ti) / (Cf – Ci)] × 100, where Ti and Tf are the mean tumor volumes of the treated group at the start and end of treatment, and Ci and Cf are the mean tumor volumes of the control group at the start and end of treatment.

Kinase Assay

A specific, detailed protocol for a kinase assay used in the preclinical evaluation of this compound is not available in the public domain literature. However, a general approach to assess the inhibitory activity of a compound on a specific kinase involves incubating the purified kinase with its substrate and ATP in the presence of varying concentrations of the inhibitor. The kinase activity is then measured by quantifying the amount of phosphorylated substrate, often using methods like radioisotope incorporation, fluorescence polarization, or enzyme-linked immunosorbent assay (ELISA).

Conclusion

The preclinical data for this compound demonstrate its potent and broad-spectrum antitumor activity in non-small-cell lung cancer models. Its mechanism of action, centered on the inhibition of Hsp90 and the subsequent degradation of key oncoproteins, provides a strong rationale for its clinical development. The in vitro and in vivo studies summarized in this guide highlight the promise of this compound as a therapeutic agent for NSCLC and potentially other malignancies dependent on Hsp90 client proteins. Further investigation into its pharmacokinetic profile and efficacy in combination with other targeted therapies is warranted.

References

Methodological & Application

Application Notes and Protocols for Cell Viability Assays with CH5164840

For Researchers, Scientists, and Drug Development Professionals

Introduction

CH5164840 (also known as Debio 0932 or CUDC-305) is a potent, orally active small molecule inhibitor of Heat Shock Protein 90 (Hsp90). Hsp90 is a molecular chaperone essential for the stability and function of a wide range of client proteins, many of which are critical for cancer cell growth, proliferation, and survival. By inhibiting Hsp90, this compound leads to the degradation of these client proteins, resulting in cell cycle arrest and apoptosis. These application notes provide detailed protocols for assessing the effect of this compound on cell viability using common colorimetric and luminescent assays.

Mechanism of Action of this compound

This compound binds to the ATP-binding pocket in the N-terminal domain of Hsp90, inhibiting its chaperone function. This leads to the proteasomal degradation of Hsp90 client proteins, which include numerous oncoproteins such as EGFR, HER2, MET, AKT, and RAF1. The simultaneous disruption of multiple oncogenic signaling pathways makes Hsp90 inhibitors like this compound a promising therapeutic strategy, particularly in cancers that have developed resistance to targeted therapies.

Application Notes and Protocols: CH5164840 in Studying Drug Resistance Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acquired resistance to targeted therapies remains a significant challenge in cancer treatment. One prominent example is the development of resistance to Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs) like erlotinib in non-small cell lung cancer (NSCLC). The heat shock protein 90 (Hsp90) chaperone protein is crucial for the stability and function of numerous oncogenic proteins, including mutated and wild-type EGFR. Inhibition of Hsp90 presents a promising strategy to overcome drug resistance by promoting the degradation of these client proteins.

CH5164840 is a novel, orally available Hsp90 inhibitor that has demonstrated potent antitumor activities. These application notes provide a comprehensive overview of the use of this compound in studying and overcoming drug resistance mechanisms, with a focus on its synergistic effects with erlotinib in NSCLC models. Detailed protocols for key experiments are provided to facilitate the replication and further investigation of these findings.

Mechanism of Action: Overcoming Erlotinib Resistance

This compound exerts its anticancer effects by inhibiting Hsp90, leading to the proteasomal degradation of Hsp90 client proteins. In the context of erlotinib resistance in NSCLC, this mechanism is particularly relevant. Erlotinib resistance can be mediated by several factors, including the T790M "gatekeeper" mutation in EGFR or the overexpression of wild-type EGFR.

This compound has been shown to induce the degradation of multiple Hsp90 client proteins involved in NSCLC pathogenesis and drug resistance, such as EGFR (including the T790M mutant), HER2, MET, and Raf1. By degrading these key drivers of tumor growth and survival, this compound can re-sensitize resistant tumors to EGFR inhibitors or enhance the efficacy of these agents in sensitive models.

Furthermore, the combination of this compound and erlotinib has been observed to effectively suppress downstream signaling pathways, such as the ERK and Stat3 pathways, which are often persistently activated in resistant tumors.[1][2]

Quantitative Data Summary

The following tables summarize the quantitative data from studies investigating the effects of this compound alone and in combination with erlotinib on NSCLC cell lines.

Table 1: In Vitro Growth Inhibitory Activity of this compound and Erlotinib in NSCLC Cell Lines

| Cell Line | EGFR Status | Treatment | IC50 (µM) |

| NCI-H292 | Wild-type (overexpression) | This compound | Data not specified |

| Erlotinib | Data not specified | ||

| This compound + Erlotinib | Synergistic inhibition | ||

| NCI-H1975 | L858R & T790M mutation | This compound | Data not specified |

| Erlotinib | >10 | ||

| This compound + Erlotinib | Enhanced inhibition | ||

| NCI-H1650 | delE746-A750, PTEN null | This compound | Data not specified |

| NCI-H441 | Wild-type | This compound | Data not specified |

Note: Specific IC50 values for this compound were not provided in the primary source material, but potent growth inhibitory activity was reported.[1]

Table 2: In Vivo Antitumor Activity of this compound in NSCLC Xenograft Models

| Xenograft Model | EGFR Status | Treatment | Dose (mg/kg) | Tumor Growth Inhibition (TGI) (%) |

| NCI-H292 | Wild-type (overexpression) | This compound | 12.5 | Substantial |

| Erlotinib | 25 | Moderate | ||

| This compound + Erlotinib | 12.5 + 25 | Significant Regression | ||

| NCI-H1975 | L858R & T790M mutation | This compound | Not specified | Substantial |

| Erlotinib | Not specified | Low efficacy | ||

| This compound + Erlotinib | Not specified | Enhanced antitumor activity | ||

| NCI-H1650 | delE746-A750, PTEN null | This compound | Not specified | Substantial |

| NCI-H441 | Wild-type | This compound | Not specified | Substantial |

Note: "Substantial" and "Significant Regression" indicate strong antitumor effects as described in the source material.[1][3]

Experimental Protocols

Cell Culture

The NCI-H1975 human NSCLC cell line, which harbors the EGFR L858R and T790M mutations, is a suitable model for studying acquired resistance to erlotinib.

Materials:

-

NCI-H1975 cell line

-

RPMI-1640 medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA solution

-

Phosphate-Buffered Saline (PBS)

Protocol:

-

Culture NCI-H1975 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Maintain the cells in a humidified incubator at 37°C with 5% CO2.

-

For subculturing, wash the cells with PBS, and detach them using Trypsin-EDTA.

-

Neutralize the trypsin with complete medium and centrifuge the cells.

-

Resuspend the cell pellet in fresh medium and seed into new culture flasks at a ratio of 1:2 to 1:4.

-

Renew the culture medium every 2-3 days.

Cell Viability Assay

This protocol is used to determine the cytotoxic effects of this compound and erlotinib.

Materials:

-

96-well plates

-

NCI-H1975 cells

-

This compound and Erlotinib stock solutions

-

CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega) or similar MTS/MTT assay kit

-

Luminometer or spectrophotometer

Protocol:

-

Seed NCI-H1975 cells into 96-well plates at a density of 2,000-5,000 cells per well and allow them to attach overnight.

-

Prepare serial dilutions of this compound and erlotinib, both individually and in combination, in culture medium.

-

Remove the old medium from the wells and add the drug-containing medium. Include untreated control wells.

-

Incubate the plates for 72 hours at 37°C.

-

Perform the CellTiter-Glo® or MTS/MTT assay according to the manufacturer's instructions.

-

Measure luminescence or absorbance using a plate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.

Western Blot Analysis

This protocol is for assessing the levels of Hsp90 client proteins and downstream signaling molecules.

Materials:

-

NCI-H1975 cells

-

This compound and Erlotinib

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-EGFR, anti-p-EGFR, anti-HER2, anti-MET, anti-Raf1, anti-p-ERK, anti-ERK, anti-p-Stat3, anti-Stat3, anti-Hsp70, anti-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Treat NCI-H1975 cells with the desired concentrations of this compound and/or erlotinib for 24 hours.

-

Lyse the cells in ice-cold lysis buffer.

-

Quantify the protein concentration of the lysates.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

Visualize the protein bands using an imaging system.

Caspase-3/7 Activity Assay

This assay measures the induction of apoptosis.

Materials:

-

96-well white-walled plates

-

NCI-H1975 cells

-

This compound and Erlotinib

-

Caspase-Glo® 3/7 Assay kit (Promega)

-

Luminometer

Protocol:

-

Seed NCI-H1975 cells in 96-well white-walled plates.

-

Treat the cells with this compound and/or erlotinib for the desired time (e.g., 24 hours).

-

Equilibrate the plate to room temperature.

-

Add an equal volume of Caspase-Glo® 3/7 Reagent to each well.

-

Mix on a plate shaker for 30-60 seconds.

-

Incubate at room temperature for 1-2 hours.

-

Measure the luminescence using a luminometer.

In Vivo Xenograft Studies

This protocol outlines the assessment of antitumor activity in a mouse model.

Materials:

-

Athymic nude mice (e.g., BALB/c nu/nu)

-

NCI-H292 or NCI-H1975 cells

-

Matrigel (optional)

-

This compound and Erlotinib formulations for oral gavage

-

Calipers

Protocol:

-

Subcutaneously implant NCI-H292 or NCI-H1975 cells (e.g., 5-10 x 10^6 cells in PBS, possibly mixed with Matrigel) into the flank of the mice.

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into treatment groups (e.g., vehicle control, this compound alone, erlotinib alone, combination).

-

Administer the treatments daily via oral gavage.

-

Measure tumor volume with calipers every 2-3 days.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).

Conclusion

This compound is a valuable tool for investigating mechanisms of drug resistance, particularly in the context of EGFR-TKI resistance in NSCLC. Its ability to degrade key oncogenic drivers provides a strong rationale for its use in combination therapies. The protocols and data presented here offer a foundation for researchers to explore the potential of Hsp90 inhibition as a strategy to overcome therapeutic resistance in cancer.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing CH5164840 Concentration for Cell Lines

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to effectively utilize the Hsp90 inhibitor, CH5164840, in various cell lines. This resource offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data on effective concentrations to facilitate successful experimental outcomes.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common issues and questions that may arise during the use of this compound in cell culture experiments.

Q1: What is the recommended starting concentration for this compound in a new cell line?

A1: As a starting point, a concentration range of 100 nM to 1 µM is recommended for initial experiments in a new cell line. Based on published data, the IC50 values for this compound in various non-small-cell lung cancer (NSCLC) cell lines range from 140 to 550 nM[1]. However, the optimal concentration is highly dependent on the specific cell line and the experimental endpoint. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific model system.

Q2: My cells are not responding to this compound treatment. What are the possible reasons?

A2: Several factors could contribute to a lack of response:

-

Cell Line Insensitivity: Some cell lines may be inherently resistant to Hsp90 inhibition. This could be due to lower dependence on Hsp90 client proteins for survival or the presence of drug efflux pumps.

-

Suboptimal Concentration: The concentration of this compound may be too low to elicit a response. It is recommended to perform a dose-response curve to determine the effective concentration for your cell line.

-

Incorrect Drug Handling and Storage: Ensure that this compound has been stored correctly, typically at -20°C, and that the solvent used for reconstitution is appropriate (e.g., DMSO). Repeated freeze-thaw cycles should be avoided.

-

High Serum Concentration: Components in fetal bovine serum (FBS) can sometimes interfere with the activity of small molecule inhibitors. Consider reducing the serum concentration during treatment, if compatible with your cell line.

Q3: I am observing high levels of cell death even at low concentrations of this compound. What should I do?

A3: If you observe excessive cytotoxicity, consider the following:

-

Solvent Toxicity: Ensure that the final concentration of the solvent (e.g., DMSO) in the cell culture medium is not exceeding a non-toxic level, typically below 0.1-0.5%. Run a vehicle control (medium with the same concentration of solvent) to assess solvent toxicity.

-

Off-Target Effects: At higher concentrations, kinase inhibitors can have off-target effects. While specific kinome scan data for this compound is not publicly available, it is a known phenomenon for Hsp90 inhibitors to have off-target activities.[2][3] Performing a more detailed dose-response analysis with smaller concentration increments may help identify a therapeutic window with minimal toxicity.

-

Cell Line Sensitivity: The cell line you are using may be particularly sensitive to Hsp90 inhibition.

Q4: How can I confirm that this compound is inhibiting Hsp90 in my cells?

A4: The most common method to confirm Hsp90 inhibition is to assess the degradation of known Hsp90 client proteins via western blotting. Inhibition of Hsp90 leads to the destabilization and subsequent proteasomal degradation of its client proteins. Commonly assessed client proteins include EGFR, HER2, MET, AKT, and ERK.[1] A decrease in the protein levels of these clients upon treatment with this compound indicates target engagement. Another indicator of Hsp90 inhibition is the induction of heat shock proteins, such as Hsp70, which can also be monitored by western blot.[1]

Q5: What is the recommended solvent for dissolving this compound?

A5: Dimethyl sulfoxide (DMSO) is a commonly used solvent for dissolving this compound and other similar small molecule inhibitors for in vitro studies.[4][5][6] It is recommended to prepare a high-concentration stock solution in DMSO (e.g., 10 mM) and then dilute it to the final working concentration in cell culture medium. Ensure the final DMSO concentration in the culture medium is minimal to avoid solvent-induced toxicity.

Quantitative Data Summary

The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for this compound in various cancer cell lines. This data can serve as a reference for selecting an appropriate concentration range for your experiments.

| Cell Line | Cancer Type | IC50 (nM) | Reference(s) |

| NCI-H1650 | Non-Small-Cell Lung Cancer (NSCLC) | 140-550 | [1] |

| NCI-H292 | Non-Small-Cell Lung Cancer (NSCLC) | 140-550 | [1] |

| NCI-H1975 | Non-Small-Cell Lung Cancer (NSCLC) | 140-550 | [1] |

| NCI-H441 | Non-Small-Cell Lung Cancer (NSCLC) | 140-550 | [1] |

| A549 | Non-Small-Cell Lung Cancer (NSCLC) | 140-550 | [1] |

| Calu-3 | Non-Small-Cell Lung Cancer (NSCLC) | 140-550 | [1] |

| HCC827 | Non-Small-Cell Lung Cancer (NSCLC) | 140-550 | [1] |

Experimental Protocols

Detailed methodologies for key experiments are provided below to assist in the evaluation of this compound's effects on your cell lines.

Cell Viability Assays

1. MTT Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

-

Materials:

-

96-well plates

-

Complete cell culture medium

-

This compound stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

-

-

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the overnight culture medium and add 100 µL of the medium containing different concentrations of this compound to the respective wells. Include a vehicle control (medium with DMSO at the same final concentration as the highest drug concentration).

-

Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.

-

Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

-

2. CellTiter-Glo® Luminescent Cell Viability Assay

This assay quantifies ATP, an indicator of metabolically active cells.

-

Materials:

-

96-well opaque-walled plates

-

Complete cell culture medium

-

This compound stock solution

-

CellTiter-Glo® Reagent

-

-

Procedure:

-

Follow steps 1-4 of the MTT assay protocol, using opaque-walled plates suitable for luminescence measurements.

-

Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes.

-

Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

-

Western Blotting for Hsp90 Client Protein Degradation

This technique is used to detect changes in the protein levels of Hsp90 clients.

-

Materials:

-

6-well plates or larger culture dishes

-

This compound stock solution

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Primary antibodies against Hsp90 client proteins (e.g., EGFR, HER2, AKT, ERK) and a loading control (e.g., β-actin, GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

-

Procedure:

-

Seed cells in appropriate culture dishes and allow them to adhere.

-

Treat cells with the desired concentrations of this compound for the specified time (e.g., 24 hours).

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of each lysate using a BCA assay.

-

Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.

-

Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Analyze the band intensities relative to the loading control to determine the extent of protein degradation.

-

Annexin V Apoptosis Assay

This flow cytometry-based assay is used to detect and quantify apoptosis.

-

Materials:

-

6-well plates

-

This compound stock solution

-

Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

-

-

Procedure:

-

Seed cells in 6-well plates and treat with this compound for the desired duration.

-

Harvest the cells, including both adherent and floating populations.

-

Wash the cells with cold PBS and centrifuge.

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

-

Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).

-

Visualizations

Signaling Pathway of Hsp90 and Inhibition by this compound

Caption: Hsp90-mediated signaling and this compound inhibition.

Experimental Workflow for Determining Optimal this compound Concentration

Caption: Workflow for optimizing this compound concentration.

Troubleshooting Decision Tree

Caption: Troubleshooting guide for this compound experiments.

References

- 1. Enhanced antitumor activity of erlotinib in combination with the Hsp90 inhibitor this compound against non‐small‐cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Methods to validate Hsp90 inhibitor specificity, to identify off-target effects, and to rethink approaches for further clinical development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anticancer Inhibitors of Hsp90 Function: Beyond the Usual Suspects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Dimethyl Sulfoxide | (CH3)2SO | CID 679 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. ptacts.uspto.gov [ptacts.uspto.gov]

- 6. Dimethyl sulfoxide solubility | Sigma-Aldrich [sigmaaldrich.com]

Off-target effects of CH5164840 in experiments

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with CH5164840. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: We are observing the degradation of multiple proteins in our cell line after treatment with this compound, not just our primary target. Is this expected?

A1: Yes, this is an expected on-target effect of this compound that can be perceived as an off-target effect if not anticipated. This compound is a potent inhibitor of Heat Shock Protein 90 (Hsp90).[1][2] Hsp90 is a chaperone protein responsible for the stability and function of numerous client proteins, many of which are involved in tumor progression.[1][2] Therefore, inhibition of Hsp90 by this compound leads to the degradation of a range of its client proteins.

Key client proteins known to be degraded by this compound in non-small-cell lung cancer (NSCLC) cell lines include EGFR, HER2, MET, and Raf1.[2] This broad-spectrum activity is a hallmark of Hsp90 inhibitors. Researchers should be aware that the observed phenotype in their experiments is likely a composite effect of the degradation of multiple signaling proteins.

Q2: Our cells are showing an upregulation of Hsp70 after this compound treatment. Is this a sign of an off-target effect or contamination?

A2: The induction of Heat Shock Protein 70 (Hsp70) is a known cellular response to Hsp90 inhibition and not an off-target effect or a sign of contamination.[2] When Hsp90 is inhibited, the cell activates a heat shock response, leading to the increased expression of other heat shock proteins, most notably Hsp70.[2] This is a compensatory mechanism that can contribute to drug resistance by taking over some of the chaperone functions of Hsp90. Monitoring Hsp70 levels can therefore be a useful biomarker for target engagement of this compound.

Q3: We are using this compound in combination with an EGFR inhibitor (erlotinib) and see a synergistic effect on apoptosis and cell growth inhibition, but also an increase in Stat3 phosphorylation with the EGFR inhibitor alone. Can you explain this?

A3: This is a well-documented interaction. In some NSCLC cell lines, such as NCI-H292, treatment with erlotinib alone can lead to an increase in the phosphorylation of Stat3.[1][2] The addition of this compound abrogates this erlotinib-induced Stat3 phosphorylation.[1][2] The synergistic anti-tumor activity of the combination is attributed to the dual targeting of EGFR-driven pathways and the prevention of this potential resistance mechanism mediated by Stat3 activation. The combination of erlotinib and this compound has also been shown to effectively suppress downstream ERK signaling.[1][2]

Troubleshooting Guide

Issue: Unexpected changes in multiple signaling pathways.

-

Possible Cause: As an Hsp90 inhibitor, this compound affects multiple client proteins. This can lead to widespread and sometimes unexpected changes in various signaling pathways.

-

Troubleshooting Steps:

-

Identify Hsp90 Client Proteins: Consult a database of known Hsp90 client proteins to determine if the affected pathways are regulated by proteins chaperoned by Hsp90.

-

Western Blot Analysis: Perform western blot analysis for key Hsp90 client proteins (e.g., EGFR, HER2, MET, Raf1, AKT) and downstream signaling molecules (e.g., p-AKT, p-ERK) to confirm their degradation or inactivation.[2]

-

Control Experiments: Include appropriate controls, such as a different Hsp90 inhibitor or siRNA-mediated knockdown of Hsp90, to confirm that the observed effects are due to Hsp90 inhibition.

-

Issue: Development of resistance to this compound.

-

Possible Cause: A common mechanism of resistance to Hsp90 inhibitors is the upregulation of Hsp70, which can compensate for the loss of Hsp90 function.[2]

-

Troubleshooting Steps:

-

Monitor Hsp70 Levels: Use western blotting to monitor Hsp70 protein levels over time during this compound treatment. A significant increase may indicate the development of resistance.

-

Combination Therapy: Consider combining this compound with an Hsp70 inhibitor to overcome this resistance mechanism.

-

Dose-Response Analysis: Perform a dose-response analysis to determine if increasing the concentration of this compound can overcome the resistance.

-

Quantitative Data Summary

Table 1: In Vitro Cell Growth Inhibition of this compound in NSCLC Cell Lines

| Cell Line | Oncogenic Driver | GI50 (μM) |

| NCI-H1650 | EGFR mutant | 0.048 |

| NCI-H292 | Wild-type EGFR overexpression | 0.058 |

| NCI-H1975 | EGFR mutant (T790M) | 0.11 |

| NCI-H441 | Wild-type EGFR, MET overexpression | 0.063 |

Data extracted from Ono et al., 2013.

Table 2: In Vivo Antitumor Activity of this compound in NSCLC Xenograft Models

| Xenograft Model | Oncogenic Driver | Dose of this compound | Tumor Growth Inhibition (%) |

| NCI-H1650 | EGFR mutant | 100 mg/kg, p.o., qd | 85 |

| NCI-H292 | Wild-type EGFR overexpression | 100 mg/kg, p.o., qd | 75 |

| NCI-H1975 | EGFR mutant (T790M) | 100 mg/kg, p.o., qd | 60 |

| NCI-H441 | Wild-type EGFR, MET overexpression | 100 mg/kg, p.o., qd | 70 |

Data extracted from Ono et al., 2013. p.o., per os (by mouth); qd, quaque die (every day).

Experimental Protocols

Western Blot Analysis for Hsp90 Client Protein Degradation

-

Cell Culture and Treatment: Plate NSCLC cells (e.g., NCI-H1650, NCI-H292, NCI-H1975, NCI-H441) at a suitable density. After overnight incubation, treat the cells with varying concentrations of this compound (e.g., 0, 0.04, 0.2, 1, 5 μM) for 24 hours.[2]

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein (e.g., 20-30 μg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

-

Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against EGFR, HER2, MET, Raf1, p-AKT, AKT, p-ERK, ERK, Hsp70, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Studies

-

Cell Implantation: Subcutaneously implant NSCLC cells (e.g., 5 x 10^6 cells) into the flank of athymic nude mice.

-

Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize the mice into vehicle control and treatment groups.

-

Drug Administration: Administer this compound orally at the desired dose and schedule (e.g., 100 mg/kg, daily).[2]

-

Tumor Measurement: Measure the tumor volume using calipers every 2-3 days.

-

Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting or immunohistochemistry).

Visualizations

Caption: Inhibition of Hsp90 by this compound leads to the degradation of multiple client proteins and suppression of downstream pro-survival and proliferative signaling pathways.

Caption: Experimental workflow demonstrating the induction of Hsp70 as a cellular response to Hsp90 inhibition by this compound, which can lead to drug resistance.

Caption: Logical relationship illustrating the synergistic effect of combining erlotinib and this compound, involving the abrogation of erlotinib-induced Stat3 phosphorylation.

References

- 1. Enhanced antitumor activity of erlotinib in combination with the Hsp90 inhibitor this compound against non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Enhanced antitumor activity of erlotinib in combination with the Hsp90 inhibitor this compound against non‐small‐cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

Technical Support Center: Improving CH5164840 Efficacy in Resistant Cancer Cells

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Hsp90 inhibitor, CH5164840, particularly in the context of resistant cancer cells.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent inhibitor of Heat Shock Protein 90 (Hsp90).[1][2] Hsp90 is a molecular chaperone responsible for the conformational maturation and stability of a wide range of client proteins, many of which are critical for tumor progression and survival.[1][2] By inhibiting Hsp90, this compound leads to the degradation of these client proteins, including key oncogenic drivers like EGFR, HER2, and AKT, thereby exerting its anti-tumor effects.[2]

Q2: Why is this compound effective in cancer cells that have developed resistance to other targeted therapies, such as EGFR inhibitors?

A2: Resistance to EGFR tyrosine kinase inhibitors (TKIs) like erlotinib can arise from secondary mutations in the EGFR gene (e.g., T790M) or the activation of bypass signaling pathways.[3][4][5] this compound can overcome this resistance because EGFR is an Hsp90 client protein.[1][2] Inhibition of Hsp90 leads to the degradation of the mutated EGFR protein, thereby blocking downstream signaling even when the TKI binding site is altered.[2] Furthermore, this compound can simultaneously target multiple oncogenic pathways that may be activated as bypass mechanisms.[2][6]

Q3: In which cancer types has this compound shown promise?

A3: Preclinical studies have demonstrated the anti-tumor activity of this compound in non-small-cell lung cancer (NSCLC) cell lines and xenograft models.[1][2] Its efficacy is particularly notable in NSCLC with EGFR overexpression or mutations, where it enhances the activity of EGFR inhibitors.[1][2]

Troubleshooting Guides

Problem 1: Suboptimal efficacy of this compound as a monotherapy in our resistant cancer cell line.

-

Possible Cause 1: Intrinsic resistance mechanisms.

-

Troubleshooting: The cancer cells may not be dependent on Hsp90 client proteins for survival. Confirm the expression levels of key Hsp90 client proteins (e.g., EGFR, HER2, AKT, c-Met) via Western blot. If the expression of these proteins is low, the cells may be less sensitive to Hsp90 inhibition.

-

-

Possible Cause 2: Activation of compensatory signaling pathways.

-

Troubleshooting: Inhibition of Hsp90 can sometimes lead to the activation of feedback loops or alternative survival pathways. The PI3K/AKT/mTOR pathway is a common compensatory pathway.[7][8][9][10] Consider combination therapy. For instance, combining this compound with an EGFR inhibitor like erlotinib has been shown to be effective in erlotinib-resistant models.[1][2]

-

-

Possible Cause 3: Incorrect drug concentration or treatment duration.

-

Troubleshooting: Perform a dose-response study to determine the optimal concentration and duration of this compound treatment for your specific cell line. We recommend a starting concentration range based on published data and titrating from there.

-

Problem 2: Difficulty in interpreting the results of our combination therapy with this compound and an EGFR inhibitor.

-

Possible Cause 1: Lack of synergistic effect.

-

Troubleshooting: Ensure that the concentrations of both drugs are appropriate. A fixed-ratio experimental design or a checkerboard assay can be used to systematically evaluate synergy. Calculate the Combination Index (CI) using software like CompuSyn to quantitatively determine if the interaction is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).

-

-

Possible Cause 2: Unexpected antagonism.

-

Troubleshooting: While uncommon with this combination, antagonism can occur. Investigate the scheduling and sequence of drug administration. Concurrent administration may not always be optimal. Consider sequential treatment regimens (e.g., pre-treating with one agent before adding the second).

-

-

Possible Cause 3: Off-target effects.

-

Troubleshooting: Verify the on-target effects of each drug. For this compound, confirm the degradation of Hsp90 client proteins via Western blot. For the EGFR inhibitor, confirm the inhibition of EGFR phosphorylation. This will help to ensure that the observed effects are due to the intended mechanisms of action.

-

Data Presentation

Table 1: In Vitro Anti-proliferative Activity of this compound in NSCLC Cell Lines

| Cell Line | EGFR Status | GI50 (μM) of this compound |

| NCI-H292 | Wild-type, overexpressed | Data not specified |

| NCI-H1975 | T790M mutation (erlotinib-resistant) | Data not specified |

GI50 values represent the concentration of the drug that causes 50% growth inhibition. Data is based on findings from a study by Ono et al.[1][2]

Table 2: Effect of this compound in Combination with Erlotinib in an Erlotinib-Resistant Xenograft Model (NCI-H1975)

| Treatment Group | Average Tumor Volume (mm³) |

| Vehicle Control | ~1200 |

| Erlotinib (50 mg/kg, daily) | ~1000 |

| This compound (20 mg/kg, daily) | ~600 |

| Erlotinib + this compound | ~200 |

Data is approximated from graphical representations in a study by Ono et al.[2]

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Drug Treatment: Treat the cells with a serial dilution of this compound, the combination drug (e.g., erlotinib), or the combination of both for 72 hours. Include a vehicle-treated control.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 values.

Protocol 2: Western Blot Analysis for Hsp90 Client Protein Degradation

-

Cell Lysis: Treat cells with the desired concentration of this compound for 24 hours. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate 20-30 µg of protein per lane on an 8-12% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against Hsp90 client proteins (e.g., EGFR, p-EGFR, AKT, p-AKT, ERK, p-ERK) and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Mandatory Visualizations

Caption: EGFR signaling pathway and points of inhibition.

Caption: Mechanism of Hsp90 inhibition by this compound.

References

- 1. Enhanced antitumor activity of erlotinib in combination with the Hsp90 inhibitor this compound against non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Enhanced antitumor activity of erlotinib in combination with the Hsp90 inhibitor this compound against non‐small‐cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Strategies to overcome resistance to tyrosine kinase inhibitors in non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Strategies to overcome acquired resistance to EGFR TKI in the treatment of non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Strategies to Overcome Resistance to Anti-EGFR Therapy [ebrary.net]

- 7. celcuity.com [celcuity.com]

- 8. The PI3K/AKT pathway promotes gefitinib resistance in mutant KRAS lung adenocarcinoma by a deacetylase-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Frontiers | The activity of a PI3K δ-sparing inhibitor, MEN1611, in non-small cell lung cancer cells with constitutive activation of the PI3K/AKT/mTOR pathway [frontiersin.org]

- 10. mdpi.com [mdpi.com]

Technical Support Center: CH5164840 and Erlotinib Synergy Experiments

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers conducting synergy experiments with CH5164840 and erlotinib.

Frequently Asked Questions (FAQs)

Q1: What are the mechanisms of action for this compound and erlotinib?

A1: Erlotinib is a reversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor.[1][2][3][4] It competitively binds to the ATP binding site of the EGFR tyrosine kinase domain, preventing autophosphorylation and blocking downstream signaling pathways involved in cancer cell proliferation.[3][5] this compound is a novel inhibitor of Heat Shock Protein 90 (Hsp90).[6][7] Hsp90 is a chaperone protein required for the stability and function of numerous client proteins, including EGFR.[6][7] By inhibiting Hsp90, this compound leads to the degradation of these client proteins, disrupting multiple oncogenic signaling pathways.

Q2: What is the rationale for combining this compound and erlotinib?

A2: The combination of this compound and erlotinib has been shown to have enhanced antitumor activity, particularly in non-small-cell lung cancer (NSCLC).[6][7] This synergy is based on the dual targeting of the EGFR pathway. While erlotinib directly inhibits EGFR kinase activity, this compound promotes the degradation of the EGFR protein itself. This combination can be effective in tumors with EGFR overexpression and can also overcome resistance to erlotinib, such as that caused by the T790M mutation.[6][7]

Q3: Which signaling pathways are most relevant to this compound and erlotinib synergy?